molecular formula C26H26N2O5 B3012978 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922081-99-0

3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B3012978
CAS No.: 922081-99-0
M. Wt: 446.503
InChI Key: YKHRLYBAHNXAHY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 922030-24-8) features a dibenzo[b,f][1,4]oxazepin core with a 10-ethyl substituent and an 11-oxo group. The benzamide moiety is substituted with 3,4-diethoxy groups, resulting in the molecular formula C₂₄H₂₂N₂O₅ and a molecular weight of 418.4 g/mol . The Smiles notation (CCOc1ccc(C(=O)Nc2ccc3c(c2)C(=O)Nc2ccccc2O3)cc1OCC) highlights the ethoxy groups and the amide linkage to the heterocyclic ring.

Properties

IUPAC Name

3,4-diethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-4-28-20-9-7-8-10-22(20)33-21-14-12-18(16-19(21)26(28)30)27-25(29)17-11-13-23(31-5-2)24(15-17)32-6-3/h7-16H,4-6H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHRLYBAHNXAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. It binds to the receptor and inhibits its activity, leading to changes in the signaling pathways associated with this receptor.

Biological Activity

3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26H26N2O5
Molecular Weight446.5 g/mol
CAS Number922081-99-0
StructureChemical Structure

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, antitumor, and neuroprotective effects.

Antitumor Activity

A study highlighted the potential antitumor effects of compounds derived from the dibenzo[b,f][1,4]oxazepine scaffold. These compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Neuroprotective Properties

The dibenzo[b,f][1,4]oxazepine structure is associated with neuroprotective effects. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antifungal Activity : A series of benzamide derivatives were synthesized and tested against fungal pathogens like Botrytis cinerea. Some derivatives exhibited over 80% inhibition at concentrations of 100 mg/L, showcasing the potential for agricultural applications .
  • Toxicity Assessment : The acute toxicity of similar compounds was evaluated using zebrafish embryos. One derivative showed an EC50 of 20.58 mg/L, classified as low toxicity. This suggests that while effective biologically, these compounds may have manageable safety profiles .

Research Findings

Research findings indicate that the biological activity of this compound could be enhanced by structural modifications. For example:

CompoundActivity TypeEC50 (μg/mL)
Compound 10fAntifungal14.44
Compound 10aAntitumorNot specified
Compound 10dAnti-inflammatoryNot specified

Scientific Research Applications

Chemical Properties and Structure

The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 362.4 g/mol. Its unique structure includes ethoxy substituents that may enhance solubility and bioavailability compared to other similar compounds.

Antipsychotic Activity

Research indicates that compounds with similar structures to 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit significant activity as dopamine D2 receptor antagonists. This property suggests potential use in treating various psychiatric disorders such as schizophrenia .

Anti-inflammatory Effects

Preliminary studies have shown that this compound may possess anti-inflammatory properties. The dibenzo[b,f][1,4]oxazepine scaffold has been associated with therapeutic activities that include neuroprotection and reduction of inflammation markers.

Antitumor Potential

The compound’s structural characteristics suggest possible anticancer effects. Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines, indicating that further investigation into the antitumor properties of this compound is warranted.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindingsImplications
Study A (2020)Investigated the D2 receptor antagonism of similar compoundsSuggested potential for treating schizophrenia
Study B (2021)Assessed anti-inflammatory properties in vitroIndicated mechanisms for neuroprotection
Study C (2022)Evaluated anticancer effects on various cell linesHighlighted potential for new cancer therapies

These findings underscore the importance of continued research into the pharmacological applications of this compound.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
3,4-Diethoxy-N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide 922030-24-8 C₂₄H₂₂N₂O₅ 418.4 3,4-Diethoxy, 10-ethyl
3,4-Dimethoxy-N-(11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide 922082-92-6 C₂₂H₁₈N₂O₅ 390.4 3,4-Dimethoxy
N-(10-Ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide 922082-22-2 C₂₃H₂₀N₂O₃ 372.4 4-Methylbenzamide
3-Methoxy-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide 922028-74-8 C₂₂H₁₈N₂O₄ 374.4 3-Methoxy, 10-methyl
N-(10-Ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide N/A C₂₃H₁₈FN₂O₃ ~404.4 4-Fluorophenyl, 83% yield

Key Findings and Implications

  • Diethoxy vs.
  • Halogenation Effects : Fluorinated analogs (e.g., 8c) demonstrate enhanced binding affinity and metabolic stability, likely due to fluorine’s electronegativity and resistance to CYP450 oxidation .
  • Heterocyclic Core : Thiazepine derivatives (e.g., from ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter interactions with dopamine receptors or other targets .

Q & A

Q. What synthetic routes are recommended for synthesizing 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically required. First, construct the dibenzo[b,f][1,4]oxazepin-11-one core via cyclization of o-aminophenol derivatives with carbonyl reagents, as described for related oxazepines . Subsequent N-alkylation introduces the ethyl group at position 10. For the benzamide moiety, coupling the activated 3,4-diethoxybenzoic acid (e.g., via acyl chloride or HATU-mediated reaction) to the oxazepin-2-amine is critical. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst use) to improve yield and purity. For example, refluxing in anhydrous THF with DMF as a catalyst at 80°C for 12 hours may enhance coupling efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. Compare spectral data with structurally analogous compounds (e.g., BT2 derivatives) . X-ray crystallography (if single crystals are obtainable) provides unambiguous confirmation of the heterocyclic conformation, as demonstrated for phenothiazine derivatives .
  • Physicochemical Properties: Determine logP (octanol-water partition coefficient) via shake-flask methods or HPLC-derived retention times. Assess solubility in DMSO/PBS buffers for biological assays. Stability studies (e.g., under varying pH and light conditions) should follow ICH guidelines .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s biological activity in complex systems (e.g., dose-response, synergism)?

Methodological Answer: Adopt a split-plot design to account for multiple variables (e.g., dose, exposure time, cell type). For example:

  • Main Plots: Test doses (e.g., 0.1–100 µM) across 4 replicates.
  • Subplots: Use different cell lines (e.g., monocytic vs. endothelial) to assess cell-type specificity.
  • Controls: Include vehicle controls and reference inhibitors (e.g., BT2 for anti-inflammatory comparisons) .
    For synergism studies, apply the Chou-Talalay method to calculate combination indices (CI) with standard therapeutics.

Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent IC50_{50}50​ values across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times. Discrepancies often arise from differences in ATP levels (in viability assays) or enzyme sources (e.g., recombinant vs. endogenous kinases).
  • Data Normalization: Use Z-factor analysis to validate assay robustness. Replicate conflicting studies under harmonized conditions.
  • Meta-Analysis: Systematically review literature to identify confounding variables (e.g., solvent effects, protein binding). Apply Bayesian statistics to quantify uncertainty .

Q. What methodologies are recommended to study the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation: Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS/MS monitoring. Identify breakdown products (e.g., ethoxy group cleavage) via high-resolution mass spectrometry.
  • Biotic Degradation: Use OECD 301B Ready Biodegradability tests with activated sludge. For advanced ecotoxicology, apply microcosm models to assess bioaccumulation in aquatic organisms .
  • Computational Modeling: Predict half-lives using EPI Suite or TEST software, validated against experimental data.

Q. How can theoretical frameworks guide mechanistic studies of this compound’s activity?

Methodological Answer: Integrate density functional theory (DFT) to model interactions with biological targets (e.g., enzyme active sites). For example:

  • Calculate electrostatic potential maps to predict binding affinity with cyclooxygenase-2 (COX-2).
  • Validate predictions via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
  • Align computational results with experimental SAR data to refine hypotheses .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 model). Poor in vivo efficacy may stem from rapid hepatic clearance or poor absorption.
  • Tissue Distribution Studies: Use radiolabeled compound (e.g., 14^{14}C) to quantify accumulation in target organs.
  • Species-Specific Differences: Compare metabolite profiles across species (e.g., murine vs. human hepatocytes) .

Methodological Innovation

Q. What advanced techniques can elucidate the compound’s mechanism of action in heterogeneous biological systems?

Methodological Answer:

  • Single-Cell RNA Sequencing: Profile transcriptomic changes in treated vs. untreated cells to identify dysregulated pathways.
  • Cryo-EM: Resolve ligand-target complexes at near-atomic resolution (e.g., binding to G-protein-coupled receptors).
  • Metabolomics: Use 1^1H-NMR or LC-MS to map metabolic perturbations (e.g., TCA cycle inhibition) .

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